molecular formula C24H18N4O2S2 B11093369 Benzene-1,4-diylbis[(3-amino-6-methylthieno[2,3-b]pyridin-2-yl)methanone]

Benzene-1,4-diylbis[(3-amino-6-methylthieno[2,3-b]pyridin-2-yl)methanone]

Cat. No.: B11093369
M. Wt: 458.6 g/mol
InChI Key: BGEZTTMYENLRGH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3-AMINO-6-METHYLTHIENO[2,3-B]PYRIDIN-2-YL){4-[(3-AMINO-6-METHYLTHIENO[2,3-B]PYRIDIN-2-YL)CARBONYL]PHENYL}METHANONE is a complex organic compound that belongs to the class of thienopyridines. This compound is characterized by the presence of amino and methyl groups attached to a thienopyridine core, which is further linked to a phenyl methanone moiety. The unique structure of this compound makes it of significant interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-AMINO-6-METHYLTHIENO[2,3-B]PYRIDIN-2-YL){4-[(3-AMINO-6-METHYLTHIENO[2,3-B]PYRIDIN-2-YL)CARBONYL]PHENYL}METHANONE typically involves multi-step organic reactions One common synthetic route includes the initial formation of the thienopyridine core through a cyclization reactionThe final step involves the coupling of the thienopyridine derivative with a phenyl methanone moiety under specific reaction conditions, such as the use of a suitable catalyst and solvent .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of advanced purification techniques, such as chromatography and crystallization, is also common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

(3-AMINO-6-METHYLTHIENO[2,3-B]PYRIDIN-2-YL){4-[(3-AMINO-6-METHYLTHIENO[2,3-B]PYRIDIN-2-YL)CARBONYL]PHENYL}METHANONE undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized based on the desired product .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield sulfoxides, while reduction can produce amines .

Scientific Research Applications

(3-AMINO-6-METHYLTHIENO[2,3-B]PYRIDIN-2-YL){4-[(3-AMINO-6-METHYLTHIENO[2,3-B]PYRIDIN-2-YL)CARBONYL]PHENYL}METHANONE has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of (3-AMINO-6-METHYLTHIENO[2,3-B]PYRIDIN-2-YL){4-[(3-AMINO-6-METHYLTHIENO[2,3-B]PYRIDIN-2-YL)CARBONYL]PHENYL}METHANONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest its potential role in inhibiting certain enzymes and signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of (3-AMINO-6-METHYLTHIENO[2,3-B]PYRIDIN-2-YL){4-[(3-AMINO-6-METHYLTHIENO[2,3-B]PYRIDIN-2-YL)CARBONYL]PHENYL}METHANONE lies in its specific substitution pattern and the presence of both amino and methyl groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research applications and potential therapeutic uses .

Properties

Molecular Formula

C24H18N4O2S2

Molecular Weight

458.6 g/mol

IUPAC Name

[4-(3-amino-6-methylthieno[2,3-b]pyridine-2-carbonyl)phenyl]-(3-amino-6-methylthieno[2,3-b]pyridin-2-yl)methanone

InChI

InChI=1S/C24H18N4O2S2/c1-11-3-9-15-17(25)21(31-23(15)27-11)19(29)13-5-7-14(8-6-13)20(30)22-18(26)16-10-4-12(2)28-24(16)32-22/h3-10H,25-26H2,1-2H3

InChI Key

BGEZTTMYENLRGH-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C=C1)C(=C(S2)C(=O)C3=CC=C(C=C3)C(=O)C4=C(C5=C(S4)N=C(C=C5)C)N)N

Origin of Product

United States

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